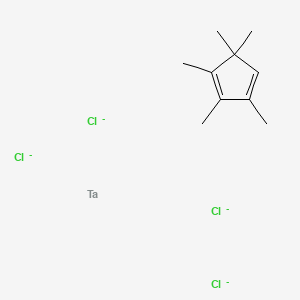
Tantalum(4+) pentamethylcyclopenta-1,3-dien-1-yl tetrachloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tantalum(4+) pentamethylcyclopenta-1,3-dien-1-yl tetrachloride is a coordination compound that features tantalum in the +4 oxidation state
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tantalum(4+) pentamethylcyclopenta-1,3-dien-1-yl tetrachloride typically involves the reaction of tantalum tetrachloride with pentamethylcyclopentadiene. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
TaCl4+C5Me5H→Ta(C5Me5)Cl4+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the purity of the starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Tantalum(4+) pentamethylcyclopenta-1,3-dien-1-yl tetrachloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of tantalum.
Reduction: It can be reduced to lower oxidation states or even to metallic tantalum.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using reagents like Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state tantalum compounds, while substitution reactions can produce a variety of tantalum complexes with different ligands.
Applications De Recherche Scientifique
Tantalum(4+) pentamethylcyclopenta-1,3-dien-1-yl tetrachloride has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other tantalum compounds and as a catalyst in organic reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biology and Medicine: Research is ongoing to explore its potential use in biomedical applications, such as imaging and drug delivery.
Industry: It may be used in the production of advanced materials and coatings due to its stability and reactivity.
Mécanisme D'action
The mechanism by which Tantalum(4+) pentamethylcyclopenta-1,3-dien-1-yl tetrachloride exerts its effects depends on the specific application. In catalytic processes, the compound can facilitate various chemical transformations by providing a reactive tantalum center. The molecular targets and pathways involved are determined by the nature of the reaction and the substrates used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tantalum(5+) pentamethylcyclopenta-1,3-dien-1-yl pentachloride
- Niobium(4+) pentamethylcyclopenta-1,3-dien-1-yl tetrachloride
- Vanadium(4+) pentamethylcyclopenta-1,3-dien-1-yl tetrachloride
Uniqueness
Tantalum(4+) pentamethylcyclopenta-1,3-dien-1-yl tetrachloride is unique due to its specific coordination environment and the presence of the pentamethylcyclopentadienyl ligand. This ligand imparts stability and unique reactivity to the compound, making it distinct from other tantalum complexes.
Propriétés
Formule moléculaire |
C10H16Cl4Ta-4 |
|---|---|
Poids moléculaire |
459.0 g/mol |
Nom IUPAC |
1,2,3,5,5-pentamethylcyclopenta-1,3-diene;tantalum;tetrachloride |
InChI |
InChI=1S/C10H16.4ClH.Ta/c1-7-6-10(4,5)9(3)8(7)2;;;;;/h6H,1-5H3;4*1H;/p-4 |
Clé InChI |
FXPOSXNDPLRPFF-UHFFFAOYSA-J |
SMILES canonique |
CC1=CC(C(=C1C)C)(C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Ta] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


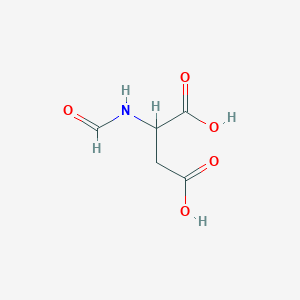
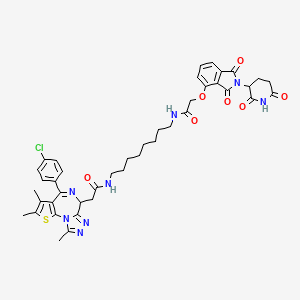
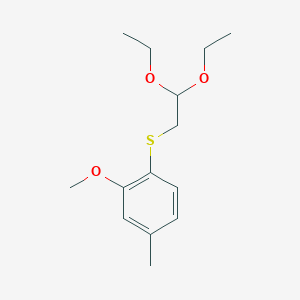
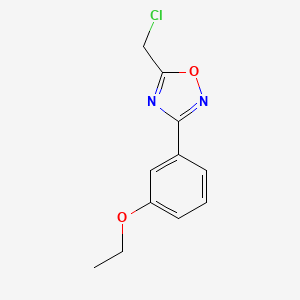

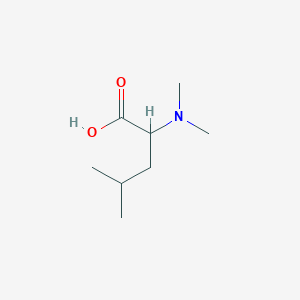
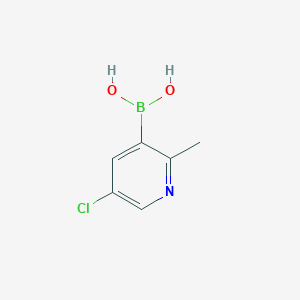
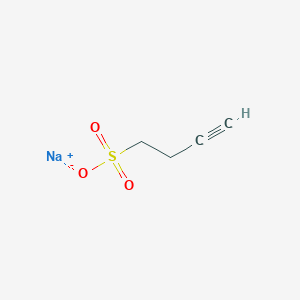

![8-bromo-1-(2-methoxypropyl)-3H-imidazo[4,5-c]quinolin-2-one](/img/structure/B12505339.png)
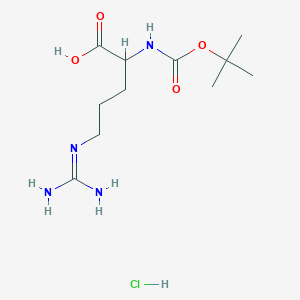
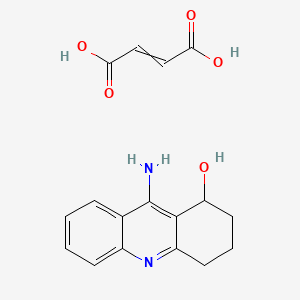
![Methyl 2-[4-(3-hydroxypropyl)phenyl]acetate](/img/structure/B12505362.png)
![2-[2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B12505365.png)
